

# Morin hydrate chemical structure and properties.

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## Compound of Interest

Compound Name: Morin hydrate

Cat. No.: B1676746

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## Morin Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of **Morin hydrate**. The information is intended to support research, discovery, and development efforts in the fields of pharmacology, and medicinal chemistry.

## Chemical and Physicochemical Properties

**Morin hydrate** (2',3,4',5,7-Pentahydroxyflavone) is a natural flavonoid predominantly found in plants of the Moraceae family, such as Osage orange (*Maclura pomifera*) and Old Fustic (*Maclura tinctoria*), as well as in the leaves of the common guava (*Psidium guajava*).<sup>[1][2]</sup> It is a yellow pigment that has garnered significant interest for its diverse biological activities.<sup>[3]</sup>

## Chemical Structure and Identification

The chemical identity of **Morin hydrate** is well-established and characterized by the following identifiers.

Property	Value	Reference
IUPAC Name	2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one	[4]
Molecular Formula	C <sub>15</sub> H <sub>10</sub> O <sub>7</sub> ·xH <sub>2</sub> O	[4]
Molecular Weight	302.24 g/mol (anhydrous basis)	
CAS Number	654055-01-3	
Appearance	Dark yellow powder/solid	

## Physicochemical Data

The physicochemical properties of **Morin hydrate** are crucial for its handling, formulation, and biological activity studies.

Property	Value	Reference
Melting Point	299-300 °C (decomposes)	
Solubility	Soluble in methanol (50 mg/mL), ethanol, and aqueous alkaline solutions. Slightly soluble in ether and acetic acid. Poorly soluble in water (0.25 mg/mL at 20°C, 0.94 mg/mL at 100°C). The solubility is pH-dependent, increasing with higher pH.	
UV-Vis Absorption (in ethanol)	Band I: 363 nm, Band II: 263 nm	

### pH-Dependent Solubility of **Morin Hydrate**

Solvent/Buffer	pH	Solubility (µg/mL)
0.1 N HCl	1.2	32.69 ± 1.63
Sodium Acetate Buffer	5.0	14.88 ± 2.43
Double Distilled Water	7.0	28.72 ± 0.97
Phosphate Buffer Saline	7.4	54.86 ± 2.05
Tris Base Buffer	9.0	505.9 ± 14.61

#### UV-Vis Absorption Maxima (λ<sub>max</sub>) at Different pH

pH	λ <sub>max</sub> (nm)
1.2	350
5.0	367
7.0	389
7.4	390
9.0	400

## Pharmacological Properties and Signaling Pathways

**Morin hydrate** exhibits a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. These biological activities are attributed to its ability to modulate various cellular signaling pathways.

### Antioxidant Activity

**Morin hydrate** is a potent antioxidant capable of scavenging free radicals. This activity is central to many of its other pharmacological effects. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH and ABTS radical scavenging assays.

### Anti-inflammatory Effects

**Morin hydrate** demonstrates significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS). These effects are mediated, in part, through the modulation of key inflammatory signaling pathways.

## Anticancer Properties

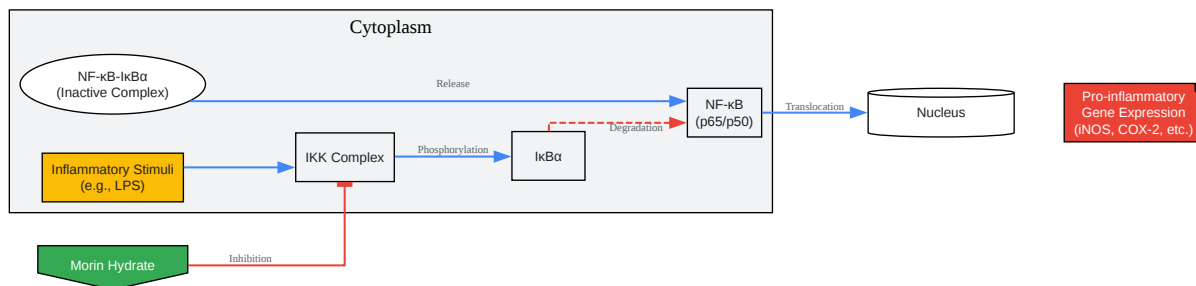
Extensive research has highlighted the anticancer potential of **Morin hydrate** against various cancer cell lines. It can induce apoptosis, inhibit cell proliferation and invasion, and suppress the expression of proteins involved in cell cycle regulation.

## Key Signaling Pathways Modulated by Morin Hydrate

**Morin hydrate** exerts its pharmacological effects by modulating several critical intracellular signaling cascades.

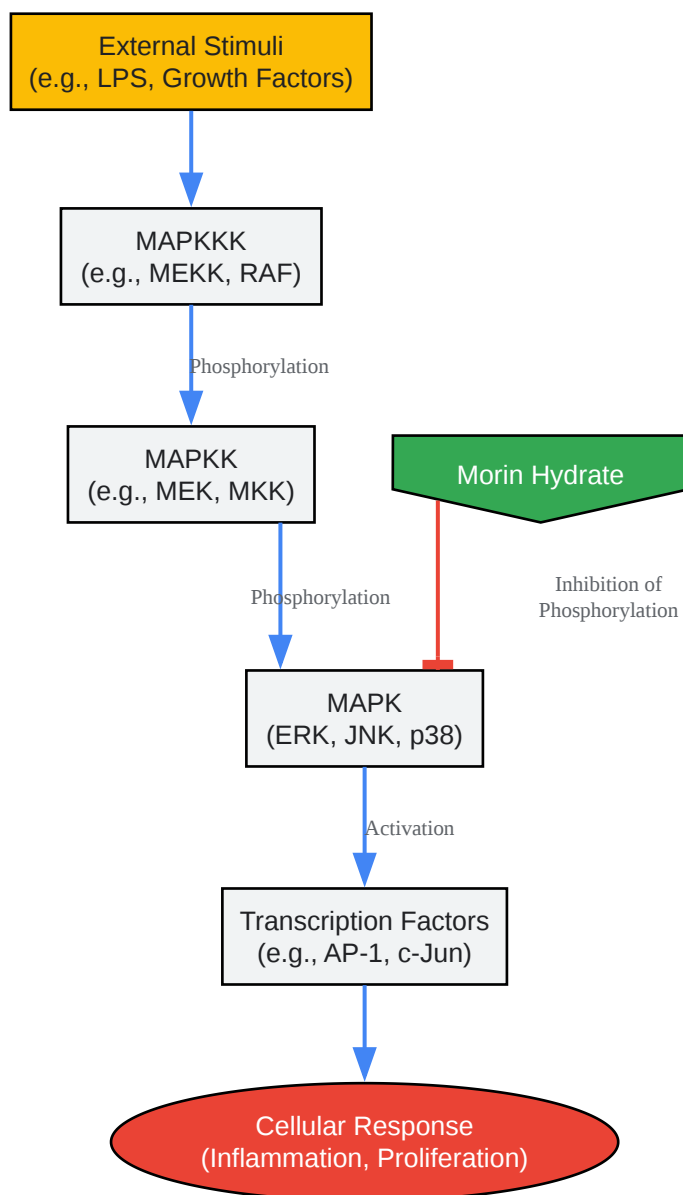
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway: **Morin hydrate** has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
- Mitogen-Activated Protein Kinase (MAPK) Pathway: **Morin hydrate** can modulate the activity of MAPKs, including ERK, JNK, and p38, which are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation and cancer.

Below are graphical representations of these signaling pathways and the points of intervention by **Morin hydrate**.



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Caption: **Morin Hydrate's** Inhibition of the NF-κB Signaling Pathway.



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Caption: Modulation of the MAPK Signaling Pathway by **Morin Hydrate**.

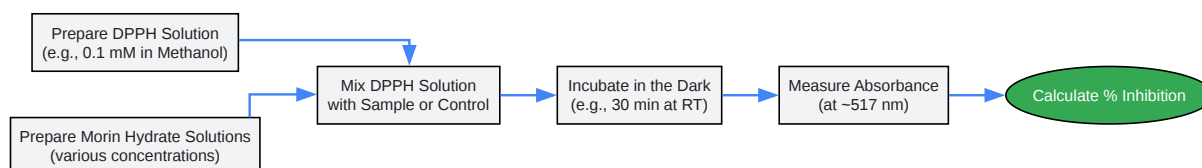
## Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological properties of **Morin hydrate**.

## DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Workflow:



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Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

- Reagent Preparation:
  - Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
  - Prepare a stock solution of **Morin hydrate** in methanol (e.g., 1 mg/mL).
  - Prepare serial dilutions of the **Morin hydrate** stock solution to obtain a range of concentrations.
  - Ascorbic acid or Trolox can be used as a positive control and should be prepared in the same manner as the sample.
- Assay Procedure:
  - In a 96-well microplate, add 100 µL of the DPPH solution to each well.
  - Add 100 µL of the different concentrations of **Morin hydrate** solution or the positive control to the respective wells.
  - For the blank, add 100 µL of methanol instead of the sample.

- Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement and Calculation:
  - Measure the absorbance of each well at 517 nm using a microplate reader.
  - The percentage of DPPH radical scavenging activity is calculated using the following formula:

where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the sample.

## ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay also measures the free radical scavenging capacity of a substance.

Detailed Protocol:

- Reagent Preparation:
  - Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
  - Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS<sup>•+</sup>).
  - Before use, dilute the ABTS<sup>•+</sup> solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
  - Prepare a stock solution and serial dilutions of **Morin hydrate** as described for the DPPH assay.
- Assay Procedure:
  - Add 190  $\mu\text{L}$  of the diluted ABTS<sup>•+</sup> solution to each well of a 96-well plate.



- Add 10 µL of the various concentrations of **Morin hydrate** solution or positive control to the wells.
- Measurement and Calculation:
  - Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
  - Measure the absorbance at 734 nm.
  - Calculate the percentage of inhibition as described for the DPPH assay.

## Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Detailed Protocol:

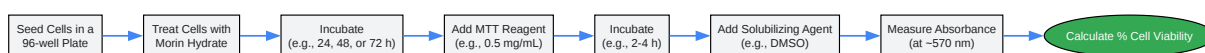
- Cell Culture and Treatment:
  - Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately  $5 \times 10^4$  cells/well and allow them to adhere overnight.
  - Pre-treat the cells with various concentrations of **Morin hydrate** for 1-2 hours.
  - Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
- Measurement of Nitrite:
  - After incubation, collect the cell culture supernatant.
  - Nitrite, a stable product of NO, is measured using the Griess reagent.
  - In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

- Incubate at room temperature for 10 minutes.
- Data Analysis:
  - Measure the absorbance at 540 nm.
  - A standard curve is generated using known concentrations of sodium nitrite.
  - The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO production inhibition is calculated.

## MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.

Workflow:



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Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

- Cell Seeding and Treatment:
  - Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to attach overnight.
  - Treat the cells with various concentrations of **Morin hydrate** and a vehicle control (e.g., DMSO).
  - Incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:

- After the treatment period, add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization and Measurement:
  - Carefully remove the medium containing MTT.
  - Add 100-150  $\mu$ L of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
  - Shake the plate for 5-10 minutes to ensure complete dissolution.
  - Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis:
  - The cell viability is expressed as a percentage of the control (untreated cells) and is calculated as follows:

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